9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene

Catalog No.
S3470476
CAS No.
47823-88-1
M.F
C37H28N2O2
M. Wt
532.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene

CAS Number

47823-88-1

Product Name

9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene

IUPAC Name

4-[4-[9-[4-(4-aminophenoxy)phenyl]fluoren-9-yl]phenoxy]aniline

Molecular Formula

C37H28N2O2

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C37H28N2O2/c38-27-13-21-31(22-14-27)40-29-17-9-25(10-18-29)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)26-11-19-30(20-12-26)41-32-23-15-28(39)16-24-32/h1-24H,38-39H2

InChI Key

AUPIFOPXTAGGSW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC=C(C=C5)N)C6=CC=C(C=C6)OC7=CC=C(C=C7)N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC=C(C=C5)N)C6=CC=C(C=C6)OC7=CC=C(C=C7)N

Organic Light-Emitting Diodes (OLEDs)

,9-Bis[4-(4-aminophenoxy)phenyl]fluorene is a molecule studied for its potential applications in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that uses organic materials to produce light. They are known for their potential for thin, lightweight, and flexible displays.

Research suggests that 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene may be useful as a host material in OLEDs []. Host materials are essential components in OLEDs; they surround the light-emitting molecules (dopants) and transport charge carriers to them [].

Here are some aspects of scientific research on 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene in OLEDs:

  • Energy levels: Scientists investigate the energy levels of 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene to determine its suitability for transporting charges in OLEDs [].
  • Efficiency: Research efforts explore how to improve the efficiency of OLEDs by modifying the structure of 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene [].

9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene is an organic compound classified as a fluorene derivative. Its chemical formula is C37H28N2O2C_{37}H_{28}N_{2}O_{2} and it has a molecular weight of 532.63 g/mol. This compound features a unique structure with two 4-(4-aminophenoxy)phenyl groups attached to the 9-position of the fluorene backbone, which contributes to its distinctive properties and applications in various fields such as materials science and organic electronics .

Typical for amines and phenolic compounds, including:

  • Amination Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Polymerization: It can serve as a monomer in the synthesis of polyimides, which are known for their thermal stability and mechanical strength.
  • Friedel-Crafts Alkylation: The fluorene moiety can be modified through Friedel-Crafts reactions, allowing for the introduction of alkyl groups .

While specific biological activities of 9,9-bis[4-(4-aminophenoxy)phenyl]fluorene are not extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. The presence of amino groups may suggest potential interactions with biological systems, though further studies would be necessary to elucidate any specific biological effects or therapeutic applications .

Synthesis of 9,9-bis[4-(4-aminophenoxy)phenyl]fluorene typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with commercially available fluorene derivatives and aminophenols.
  • Formation of the Intermediate: An initial reaction forms an intermediate that incorporates the aminophenol moieties.
  • Final Coupling Reaction: A coupling reaction between the intermediate and another aminophenol derivative yields the final product .

This compound has several notable applications:

  • Organic Electronics: It is used as a dopant-free hole transporting material in inverted perovskite solar cells, enhancing efficiency up to 15.9% .
  • Polyimide Synthesis: It serves as a building block for high-performance polyimides that exhibit excellent thermal and hydrolytic stability, making them suitable for optical fiber coatings and other advanced materials .
  • Functional Resins: Its unique structure allows it to be utilized in the production of functional resins with desirable mechanical and thermal properties .

Interaction studies involving 9,9-bis[4-(4-aminophenoxy)phenyl]fluorene often focus on its role in polymer matrices or electronic devices. Research indicates that its incorporation into polymer films can enhance mechanical strength and thermal stability while maintaining optical clarity. Additionally, studies on its interactions with other organic compounds may reveal synergistic effects beneficial for material performance .

Several compounds share structural similarities with 9,9-bis[4-(4-aminophenoxy)phenyl]fluorene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
9,9-Bis(4-aminophenyl)fluoreneC25H20N2C_{25}H_{20}N_{2}Simpler structure; used primarily in polyimides
4,4'-Diaminodiphenyl etherC12H14N2OC_{12}H_{14}N_{2}OLacks fluorene backbone; used in epoxy resins
9,9-Bis(phenyl)fluoreneC25H20C_{25}H_{20}No amino groups; mainly used in photonic applications
4,4'-[(9H-Fluoren-9-ylidene)dianiline]C25H20N2C_{25}H_{20}N_{2}Similar backbone but fewer functional groups

The uniqueness of 9,9-bis[4-(4-aminophenoxy)phenyl]fluorene lies in its dual functionality as both an electronic material and a precursor for high-performance polymers, combined with its specific structural attributes that facilitate advanced applications in organic electronics and materials science .

XLogP3

8.4

Dates

Modify: 2023-08-19

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